3-(3-Cyanophenyl)-5-fluorobenzoic acid
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Overview
Description
3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BNO2 .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 3-Cyanophenylboronic acid consists of a cyanophenyl group attached to a boronic acid group .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
3-Cyanophenylboronic acid has a molecular weight of 146.94 g/mol .
Scientific Research Applications
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application: The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: An extensive optimisation regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken. Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .
Synthesis of Piperidine-Based MCH R1 Antagonists
- Application Summary: 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting piperidine-based MCH R1 antagonists can be used in further research and drug development .
Preparation of Phenylimidazole-Based Ir(III) Complexes
- Application Summary: 3-Cyanophenylboronic acid can be used to prepare phenylimidazole-based Ir(III) complexes for phosphorescent blue OLED applications .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting phenylimidazole-based Ir(III) complexes can be used in the development of phosphorescent blue OLEDs .
Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones
- Application Summary: 3-Cyanophenylboronic acid can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting 4-aryl-1,8-naphthyridin-2(1H)-ones can be used in further research and drug development .
Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs
- Application Summary: 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting biaryl-based phenylalanine amino acid analogs can be used in further research and drug development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-cyanophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQABILRUAOGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688788 |
Source
|
Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-5-fluorobenzoic acid | |
CAS RN |
1261901-94-3 |
Source
|
Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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